molecular formula C21H15BrF2O3 B8492861 2-Fluorobenzyl 5-bromo-2-[(2-fluorobenzyl)oxy]benzoate

2-Fluorobenzyl 5-bromo-2-[(2-fluorobenzyl)oxy]benzoate

Cat. No. B8492861
M. Wt: 433.2 g/mol
InChI Key: YHRKWEZBCLOCPE-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Solid LiOH (0.24 g, 10.16 mmol) was added to a stirred solution of (2-fluorophenyl)methyl 5-bromo-2-{[(2-fluorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 84; 1 g, 2.03 mmol) in tetrahydrofuran (30 ml) and water (10 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After cooled to room temperature, the solvent was removed to obtain a solid, which was dissolved in water (20 ml) and stirred in ice-water bath. 1 M HCl (aq) was added to adjust the pH to 4. The solid was filtered and dried in vacuum to yield the title compound as a white solid. 695 mg.
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[F:29])=[C:8]([CH:20]=1)[C:9]([O:11]CC1C=CC=CC=1F)=[O:10].Cl>O1CCCC1.O>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[F:29])=[C:8]([CH:20]=1)[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OCC2=C(C=CC=C2)F)C1)OCC1=C(C=CC=C1)F
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to obtain a solid, which
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OCC1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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